molecular formula C15H20 B012452 (1S,2R,5R)-1,2-dimethyl-2-(4-methylphenyl)bicyclo[3.1.0]hexane CAS No. 103439-82-3

(1S,2R,5R)-1,2-dimethyl-2-(4-methylphenyl)bicyclo[3.1.0]hexane

Cat. No.: B012452
CAS No.: 103439-82-3
M. Wt: 200.32 g/mol
InChI Key: BVDFPENTKNQHAH-ILXRZTDVSA-N
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Description

Cyclolaurene is a sesquiterpene, a class of naturally occurring organic compounds derived from farnesyl pyrophosphate. It is a bicyclic compound with a unique structure that includes two vicinal quaternary carbon atoms. Cyclolaurene is found in marine organisms, particularly in sea hares of the genus Aplysia .

Preparation Methods

Cyclolaurene can be synthesized through several methods. One notable synthetic route involves the Johnson’s ortho ester Claisen rearrangement of a trisubstituted allyl alcohol, followed by intramolecular cyclopropanation of a diazo ketone and regiospecific ring opening of the cyclopropyl ketone . This method exemplifies the utility of these reactions in constructing complex sesquiterpenes like cyclolaurene.

Chemical Reactions Analysis

Cyclolaurene undergoes various chemical reactions, including:

    Oxidation: Cyclolaurene can be oxidized to form cyclolaurenol and cyclolaurenol acetate.

    Reduction: Reduction reactions can be used to modify the functional groups present in cyclolaurene.

    Substitution: Cyclolaurene can undergo substitution reactions, particularly at the quaternary carbon atoms. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Mechanism of Action

The mechanism of action of cyclolaurene involves its interaction with specific molecular targets and pathways. Cyclolaurene exerts its effects by binding to cellular receptors and enzymes, modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or modulation of immune responses .

Comparison with Similar Compounds

Cyclolaurene is similar to other sesquiterpenes like p-cuparenone and laurinterol. it is unique due to its specific bicyclic structure and the presence of two vicinal quaternary carbon atoms . This structural uniqueness contributes to its distinct chemical and biological properties.

Similar compounds include:

Cyclolaurene’s unique structure and properties make it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

103439-82-3

Molecular Formula

C15H20

Molecular Weight

200.32 g/mol

IUPAC Name

(1S,2R,5R)-1,2-dimethyl-2-(4-methylphenyl)bicyclo[3.1.0]hexane

InChI

InChI=1S/C15H20/c1-11-4-6-12(7-5-11)14(2)9-8-13-10-15(13,14)3/h4-7,13H,8-10H2,1-3H3/t13-,14+,15+/m1/s1

InChI Key

BVDFPENTKNQHAH-ILXRZTDVSA-N

SMILES

CC1=CC=C(C=C1)C2(CCC3C2(C3)C)C

Isomeric SMILES

CC1=CC=C(C=C1)[C@@]2(CC[C@H]3[C@@]2(C3)C)C

Canonical SMILES

CC1=CC=C(C=C1)C2(CCC3C2(C3)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,2R,5R)-1,2-dimethyl-2-(4-methylphenyl)bicyclo[3.1.0]hexane
Reactant of Route 2
(1S,2R,5R)-1,2-dimethyl-2-(4-methylphenyl)bicyclo[3.1.0]hexane
Reactant of Route 3
(1S,2R,5R)-1,2-dimethyl-2-(4-methylphenyl)bicyclo[3.1.0]hexane
Reactant of Route 4
(1S,2R,5R)-1,2-dimethyl-2-(4-methylphenyl)bicyclo[3.1.0]hexane
Reactant of Route 5
(1S,2R,5R)-1,2-dimethyl-2-(4-methylphenyl)bicyclo[3.1.0]hexane
Reactant of Route 6
Reactant of Route 6
(1S,2R,5R)-1,2-dimethyl-2-(4-methylphenyl)bicyclo[3.1.0]hexane

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